molecular formula C12H12FNO B8447938 alpha-Butyryl-4-fluorophenylacetonitrile

alpha-Butyryl-4-fluorophenylacetonitrile

Cat. No. B8447938
M. Wt: 205.23 g/mol
InChI Key: PZPIDFSGDSGLTP-UHFFFAOYSA-N
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Patent
US05631255

Procedure details

10.9 g of sodium are added to 150 ml of absolute ethanol. While maintaining reflux, a solution of 49.5 g of 4-fluorophenylacetonitrile in 65.2 g of ethyl butyrate is added. The reaction mixture is refluxed for 4 hours and then left to stand overnight at room temperature. The solvents are concentrated under vacuum and the residue is taken up in water and washed with ether. The aqueous phase is cooled in an ice bath and acidified to pH 5-6 by the addition of concentrated acetic acid to give crystals, which are filtered off, washed with water and dissolved in methylene chloride.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step Two
Quantity
65.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(O)C.[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1.[C:15](OCC)(=[O:19])[CH2:16][CH2:17][CH3:18]>>[C:15]([CH:12]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[CH:7][CH:8]=1)[C:13]#[N:14])(=[O:19])[CH2:16][CH2:17][CH3:18] |^1:0|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
49.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
65.2 g
Type
reactant
Smiles
C(CCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The solvents are concentrated under vacuum
WASH
Type
WASH
Details
washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase is cooled in an ice bath
ADDITION
Type
ADDITION
Details
acidified to pH 5-6 by the addition of concentrated acetic acid
CUSTOM
Type
CUSTOM
Details
to give crystals, which
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)(=O)C(C#N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.